2-(3-Bromopropyl)-2-methyl-1,3-dioxolane
Overview
Description
2-(3-Bromopropyl)-2-methyl-1,3-dioxolane is an organic compound with the molecular formula C7H13BrO2. It is a brominated dioxolane derivative, which is often used as an intermediate in organic synthesis. This compound is characterized by its clear, colorless to yellow liquid appearance and is known for its reactivity due to the presence of the bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane typically involves the reaction of 2-methyl-1,3-dioxolane with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or acetonitrile. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)-2-methyl-1,3-dioxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reagents used, products can range from alcohols to carboxylic acids.
Scientific Research Applications
2-(3-Bromopropyl)-2-methyl-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of new drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other advanced materials with unique properties.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein interactions.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane primarily involves its reactivity as a brominated compound. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to introduce different functional groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane
- 2-(3-Iodopropyl)-2-methyl-1,3-dioxolane
- 2-(3-Fluoropropyl)-2-methyl-1,3-dioxolane
Uniqueness
Compared to its halogenated analogs, 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane offers a balance between reactivity and stability. The bromine atom provides sufficient reactivity for nucleophilic substitution while maintaining a relatively stable structure. This makes it a versatile intermediate in organic synthesis, offering unique advantages over its chlorinated, iodinated, and fluorinated counterparts.
Properties
IUPAC Name |
2-(3-bromopropyl)-2-methyl-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-7(3-2-4-8)9-5-6-10-7/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAKIQSICJHVNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339924 | |
Record name | 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24400-75-7 | |
Record name | 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24400-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane in organic synthesis?
A1: this compound is primarily used as an alkylating agent. It allows chemists to introduce a protected 4-ketopentyl group to various nucleophiles. [] This protected ketone functionality can later be revealed under specific reaction conditions, enabling the synthesis of complex molecules.
Q2: How is this compound synthesized?
A2: The synthesis of this compound involves a two-step process: []
Q3: Are there alternative synthetic routes to obtain similar protected ketone building blocks?
A3: Yes, the paper describes that 5-chloro-2-pentanone can be converted to 5-iodo-2-pentanone using sodium iodide in acetone. [] This highlights the versatility in choosing the halogen for the final molecule. Additionally, halogen exchange reactions can be employed. For example, treating the chloride derivative (2) with sodium bromide and ethyl bromide yields the bromide derivative (1). Similarly, reacting either the chloride (2) or the bromide (1) with sodium iodide produces the iodide derivative (3). [] This allows for flexibility in synthetic design depending on the reactivity requirements for subsequent steps.
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